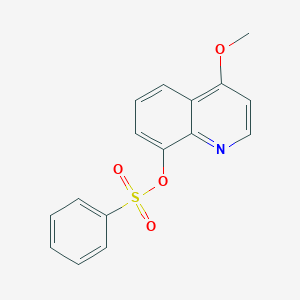
1,6,7-Trichlorodibenzofuran
Overview
Description
1,6,7-Trichlorodibenzofuran is a chlorinated derivative of dibenzofuran, a compound consisting of two benzene rings fused to a furan ring. The molecular formula of this compound is C12H5Cl3O, and it has a molecular weight of 271.53 g/mol . This compound is part of the polychlorinated dibenzofurans family, which are known for their environmental persistence and potential toxicological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6,7-Trichlorodibenzofuran can be synthesized through various chlorination reactions of dibenzofuran. One common method involves the chlorination of dibenzofuran in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride under controlled conditions . The reaction typically requires a catalyst, such as iron or aluminum chloride, and is conducted at elevated temperatures to ensure complete chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound often involves the chlorination of dibenzofuran in large-scale reactors. The process is optimized to achieve high yields and purity of the target compound. The reaction conditions, including temperature, pressure, and the concentration of chlorinating agents, are carefully controlled to minimize the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
1,6,7-Trichlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated dibenzofuran derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can remove chlorine atoms, converting the compound back to dibenzofuran or partially chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.
Major Products Formed
Oxidation: Chlorinated dibenzofuran derivatives with hydroxyl or carbonyl groups.
Reduction: Dibenzofuran or partially chlorinated dibenzofurans.
Substitution: Hydroxylated or aminated dibenzofuran derivatives.
Scientific Research Applications
1,6,7-Trichlorodibenzofuran has several scientific research applications:
Mechanism of Action
1,6,7-Trichlorodibenzofuran exerts its effects through interactions with various molecular targets. One key target is the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Upon binding to AhR, the compound activates the expression of multiple phase I and II xenobiotic metabolizing enzymes, such as cytochrome P450 enzymes . This activation leads to the metabolism and detoxification of the compound, as well as the generation of reactive intermediates that can cause cellular damage .
Comparison with Similar Compounds
1,6,7-Trichlorodibenzofuran is part of the polychlorinated dibenzofurans family, which includes compounds with varying degrees of chlorination. Similar compounds include:
- 1,2,3-Trichlorodibenzofuran
- 1,3,6-Trichlorodibenzofuran
- 1,4,7-Trichlorodibenzofuran
- 2,3,7,8-Tetrachlorodibenzofuran
Uniqueness
This compound is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
1,6,7-trichlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3O/c13-7-2-1-3-9-10(7)6-4-5-8(14)11(15)12(6)16-9/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWLCNCSWBMZHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(O2)C(=C(C=C3)Cl)Cl)C(=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30232559 | |
| Record name | 1,6,7-Trichlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30232559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83704-46-5 | |
| Record name | 1,6,7-Trichlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6,7-Trichlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30232559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6,7-TRICHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/531GCZ1708 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


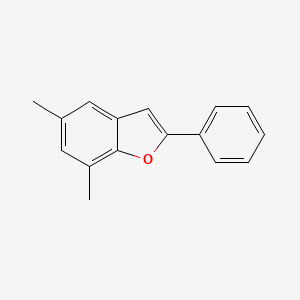
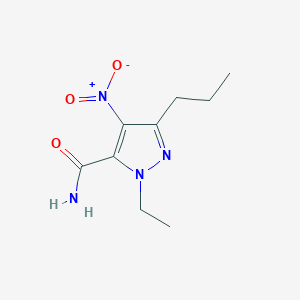
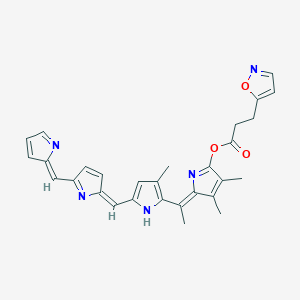
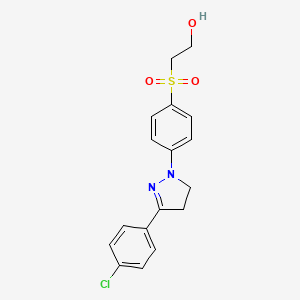
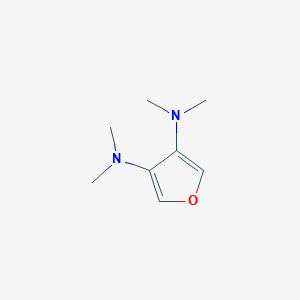

![4-Iodobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12888579.png)
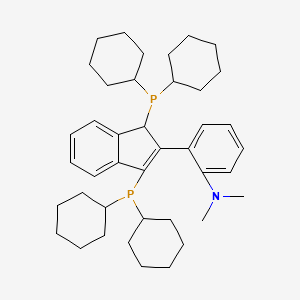
![Dicyclohexyl(2',4',6'-triisopropyl-3'-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888583.png)
![2,3-Dihydro-[1,4]dioxino[2,3-f]isobenzofuran-6,8-dione](/img/structure/B12888589.png)
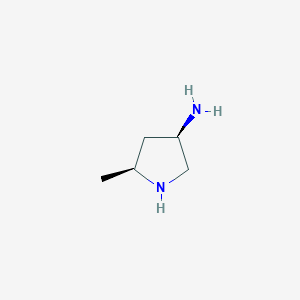
![2-Amino-3-ethyl-5,7-dimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium 4-methylbenzenesulfonate](/img/structure/B12888598.png)
![Benzaldehyde, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]-](/img/structure/B12888599.png)
